3-((1-(6-(トリフルオロメチル)ニコチノイル)ピロリジン-3-イル)オキシ)ピラジン-2-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

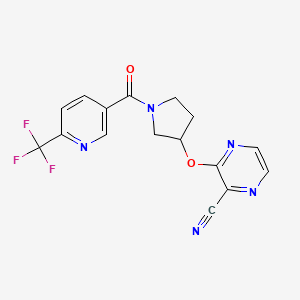

3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H12F3N5O2 and its molecular weight is 363.3. The purity is usually 95%.

BenchChem offers high-quality 3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学および創薬

ピロリジン環は、医薬品化学者がさまざまなヒト疾患の治療のための化合物を設計するために広く使用されている汎用性の高い足場です . この環のユニークな特徴には、sp3混成によるファーマコフォア空間の効率的な探索、炭素の立体異性体性、非平面性(「擬似回転」と呼ばれる)が含まれます。研究者らは、ピロリジン環とその誘導体を含む生物活性分子を合成しており、その中にはピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、プロリノールなどがあります。これらの化合物は、標的選択性と多様な生物学的プロファイルを呈します。

疼痛管理およびナトリウムチャネルモジュレーション

最近の研究では、ピロリジン系化合物が疼痛管理における可能性を強調しています。たとえば、®-(3-フルオロピロリジン-1-イル)(6-((5-(トリフルオロメチル)ピリジン-2-イル)オキシ)キノリン-2-イル)メタノン (ABBV-318) は、炎症性および神経因性げっ歯類疼痛モデルにおいて強力なin vivo有効性を示しています。 ABBV-318は、新しい疼痛療法の開発に関連するナトリウムチャネルアイソフォームであるNa v 1.8も阻害します .

作用機序

Target of Action

Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence various biological activities, and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Pharmacokinetics

It’s known that heteroatomic fragments in molecules are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .

Action Environment

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生物活性

3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034450-28-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H12F3N5O2

- Molecular Weight : 363.29 g/mol

- Structure : The compound features a pyrazine ring substituted with a pyrrolidine group linked to a trifluoromethyl nicotinoyl moiety, which is significant for its biological activity.

The biological activity of 3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Antitumor Activity

Research has indicated that compounds similar to 3-((1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antitumor effects. For instance, related structures have shown cytotoxicity against various cancer cell lines, including:

- Patu8988 (human pancreatic cancer)

- ECA109 (human esophagus cancer)

- SGC7901 (human gastric cancer)

These studies utilized MTT assays to evaluate cell viability and apoptosis induction, demonstrating the compound's potential as an anticancer agent .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective properties. Similar trifluoromethylated compounds have been studied for their ability to protect neuronal cells from excitotoxicity. For example, a related study demonstrated that certain pyrrolidine derivatives could activate signaling pathways (e.g., AKT and PKA), which are crucial for cell survival under stress conditions .

Case Studies

- Anticancer Study : A study involving the synthesis and evaluation of a series of trifluoromethylated pyridine derivatives found that compounds with similar structural motifs exhibited potent cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Neuroprotection Study : In organotypic hippocampal slice cultures, related compounds were shown to prevent neuronal death induced by excitotoxic agents. The protective effect was linked to the modulation of intracellular signaling cascades involving protein kinases .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Assay Method | Key Findings |

|---|---|---|---|

| Antitumor | Trifluoromethylated pyridine derivatives | MTT assay | Significant cytotoxicity against cancer cells |

| Neuroprotection | Pyrrolidine derivatives | Cell viability | Activation of AKT/PKA signaling pathways |

特性

IUPAC Name |

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2/c17-16(18,19)13-2-1-10(8-23-13)15(25)24-6-3-11(9-24)26-14-12(7-20)21-4-5-22-14/h1-2,4-5,8,11H,3,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBYDAWXQSMJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。